(Z,Z)-7,11-Heptacosadiene

Descripción general

Descripción

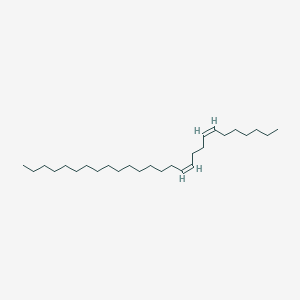

(Z,Z)-7,11-Heptacosadiene is a long-chain hydrocarbon with the molecular formula C27H52. It is characterized by the presence of two double bonds located at the 7th and 11th positions in the carbon chain, both in the Z (cis) configuration. This compound is of significant interest due to its role as a pheromone in various insect species, particularly in moths.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z,Z)-7,11-Heptacosadiene typically involves the coupling of shorter hydrocarbon chains to form the desired long-chain diene. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The process may also include steps for purification, such as distillation or chromatography, to isolate the desired product from by-products and unreacted starting materials.

Análisis De Reacciones Químicas

Types of Reactions: (Z,Z)-7,11-Heptacosadiene can undergo various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: Hydrogenation can reduce the double bonds to form a saturated hydrocarbon.

Substitution: Halogenation can occur at the double bonds, leading to the formation of dihaloalkanes.

Common Reagents and Conditions:

Oxidation: Reagents such as osmium tetroxide or potassium permanganate can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of epoxides or diols.

Reduction: Formation of heptacosane.

Substitution: Formation of 7,11-dibromoheptacosane or 7,11-dichloroheptacosane.

Aplicaciones Científicas De Investigación

Chemical Properties and Synthetic Routes

Chemical Characteristics:

- Molecular Formula: C27H52

- Structure: Contains two double bonds at positions 7 and 11.

Synthesis:

The synthesis of (Z,Z)-7,11-Heptacosadiene typically involves:

- Wittig Reaction: A common method where a phosphonium ylide reacts with an aldehyde to form an alkene. Strong bases like sodium hydride are often used under inert conditions to prevent oxidation.

- Catalytic Processes: Industrial production may utilize palladium or nickel catalysts to enhance yields and purity, followed by purification techniques such as distillation or chromatography.

Chemistry

- Model Compound: this compound serves as a model compound for studying the behavior of long-chain hydrocarbons and their reactions. It helps researchers understand the dynamics of similar compounds in various chemical environments.

Biology

- Pheromone Research: This compound is recognized as a sex pheromone in several insect species, particularly Drosophila melanogaster. It plays a crucial role in mating behaviors and social interactions among insects. Studies have shown that it can influence courtship dynamics and attraction behaviors .

- Mechanism of Action: The interaction of this compound with specific olfactory receptors triggers behavioral responses such as attraction or mating. This specificity is critical for species-specific communication among insects .

Medicine

- Pest Control Applications: Research into pheromone-based traps utilizing this compound is ongoing. These traps aim to control insect populations effectively while reducing reliance on chemical pesticides. Understanding its olfactory signaling mechanisms can lead to more targeted pest management strategies .

Case Studies

- Insect Behavior Studies:

- Pheromone-Based Traps:

- Genetic Studies:

Mecanismo De Acción

The mechanism of action of (Z,Z)-7,11-Heptacosadiene as a pheromone involves its interaction with specific olfactory receptors in insects. When released into the environment, it binds to these receptors, triggering a behavioral response such as attraction or mating. The molecular targets are the olfactory receptor neurons located in the antennae of the insects, which then send signals to the brain to elicit the appropriate response.

Comparación Con Compuestos Similares

(Z,Z)-9,11-Heptacosadiene: Another long-chain diene with double bonds at the 9th and 11th positions.

(Z,Z)-7,9-Heptacosadiene: Similar structure but with double bonds at the 7th and 9th positions.

(Z,Z)-7,11-Hexacosadiene: A similar compound with one less carbon atom in the chain.

Uniqueness: (Z,Z)-7,11-Heptacosadiene is unique due to its specific double bond positions, which are crucial for its function as a pheromone. The exact positioning of the double bonds affects the compound’s ability to interact with olfactory receptors, making it highly specific to certain insect species. This specificity is what sets it apart from other similar long-chain dienes.

Actividad Biológica

(Z,Z)-7,11-Heptacosadiene is a long-chain unsaturated hydrocarbon primarily recognized for its role as a courtship pheromone in various insect species, particularly in Drosophila melanogaster. This compound plays a critical role in mating behaviors and chemical communication among insects. The following sections provide a comprehensive overview of its biological activity, including research findings, case studies, and comparative data.

Chemical Structure and Properties

- Molecular Formula : C27H50

- Structural Features :

- Contains two double bonds at the 7th and 11th carbon positions.

- Both double bonds are in the cis (Z) configuration.

The compound's unique structure allows it to effectively interact with olfactory receptors in insects, influencing behavioral responses essential for reproduction.

Pheromone Activity

This compound is predominantly produced by female Drosophila and is crucial for attracting males. Research indicates that this compound significantly influences mating dynamics:

- Attraction Mechanism : At concentrations above 100 ng, it induces wing vibrations in male flies, signaling interest and facilitating mating interactions.

- Behavioral Influence : Higher concentrations of this compound increase both the duration and frequency of mating interactions among flies. It has been shown to restore attractiveness in oenocyteless females (which cannot synthesize cuticular hydrocarbons) when applied externally.

Interaction with Olfactory Receptors

Studies have demonstrated that this compound interacts with specific olfactory receptors in Drosophila, modulating behaviors such as courtship and aggression:

- Olfactory Receptor Sensitivity : The presence of this compound can inhibit male-male courtship behaviors at certain concentrations, indicating its role in social interactions among males .

- Hierarchical Regulation : The compound works alongside other pheromones to regulate aggression and courtship in a hierarchical manner, showcasing the complexity of chemosensory communication .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological roles:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (Z)-7-Tricosene | Monounsaturated hydrocarbon | Major male pheromone; inhibits female attraction |

| (Z,Z)-7,11-Nonacosadiene | Similar diene structure | Found in females; influences mating dynamics |

| (Z)-7-Pentacosene | Monounsaturated hydrocarbon | Another male pheromone; plays a role in aggression |

| This compound | Diene with two double bonds at 7 and 11 | Key pheromone for female attractiveness; dual influence on male behavior |

This comparison highlights the unique role of this compound in female attractiveness and its complex influence on male behavior compared to other cuticular hydrocarbons.

Case Studies and Research Findings

-

Study on Mating Preferences :

A study explored how variations in the expression of this compound affect mating preferences among different strains of Drosophila. Results indicated that strains with higher production levels of this pheromone had increased mating success compared to those with lower levels. -

Aggression Modulation :

Research demonstrated that the presence of this compound can suppress aggressive behaviors among males when competing for female attention. This suppression was linked to its interaction with specific gustatory receptors . -

Chemical Ecology Insights :

A comprehensive analysis of cuticular hydrocarbons revealed that this compound is not only present in females but also plays a role in male signaling during competitive scenarios. This dual presence suggests a more intricate role in chemical ecology than previously understood .

Propiedades

IUPAC Name |

(7Z,11Z)-heptacosa-7,11-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-27H2,1-2H3/b15-13-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYQFYALHBHYMG-ADYYPQGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (Z,Z)-7,11-Heptacosadiene contribute to species-specific communication in Drosophila melanogaster?

A1: this compound itself is not the primary pheromone detected by D. melanogaster. Instead, it serves as the biosynthetic precursor to the volatile pheromone (Z)-4-undecenal (Z4-11Al). This pheromone is detected by a pair of specifically tuned olfactory receptors, Or69aB and Or69aA, found in D. melanogaster []. Interestingly, these receptors are co-expressed in the same olfactory sensory neurons and are also sensitive to food-related olfactory cues. While D. melanogaster is strongly attracted to Z4-11Al, its close relative D. simulans, which shares similar food sources and habitats, does not exhibit the same attraction []. This difference in pheromone sensitivity and response contributes to species-specific communication and potentially plays a role in reproductive isolation between these closely related species.

Q2: What is the significance of the dual olfactory roles of the Or69a receptors in D. melanogaster?

A2: The Or69a receptors in D. melanogaster exhibit a fascinating duality by detecting both the pheromone Z4-11Al and food-related olfactory cues []. This dual functionality suggests a complex interplay between social and habitat signals in mate finding for this species. The ability to detect both signals through the same olfactory pathway highlights a potential link between natural selection, driven by food source identification, and sexual selection, influenced by mate recognition. This co-opting of existing olfactory machinery for both feeding and mating behaviors provides D. melanogaster with an efficient and elegant system for navigating its ecological niche.

Q3: Could you elaborate on the potential evolutionary implications of this dual olfactory system?

A3: The dual sensitivity of the Or69a receptors to both pheromone and food cues presents a compelling example of how natural and sexual selection pressures might intersect []. The utilization of a shared olfactory pathway for these vital functions may have facilitated the evolution of species-specific communication in D. melanogaster. It is plausible that an ancestral receptor, primarily involved in food detection, evolved increased sensitivity to a specific volatile compound, later becoming the pheromone Z4-11Al. This adaptation could have granted a reproductive advantage, ultimately leading to the divergence of D. melanogaster and D. simulans by reinforcing species-specific mate recognition and contributing to reproductive isolation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.